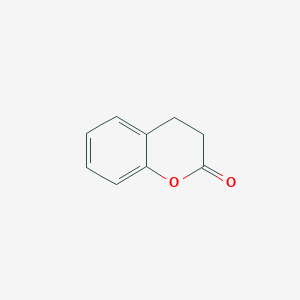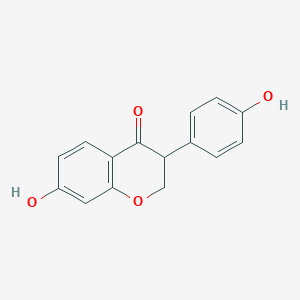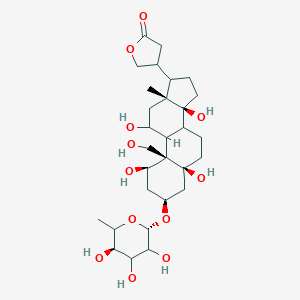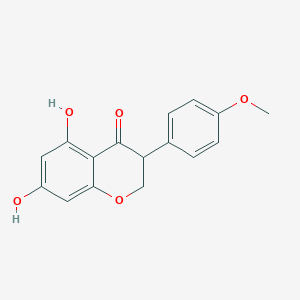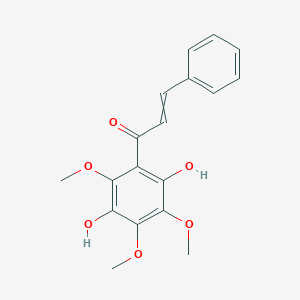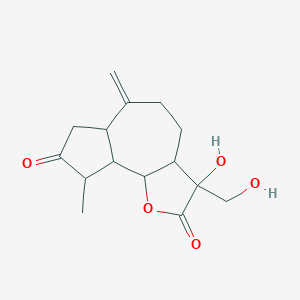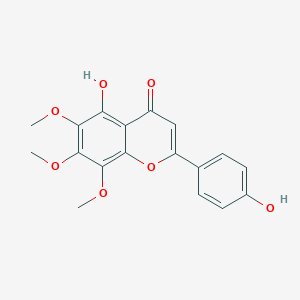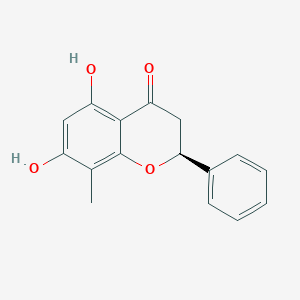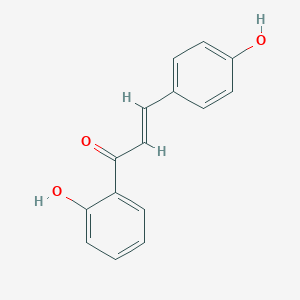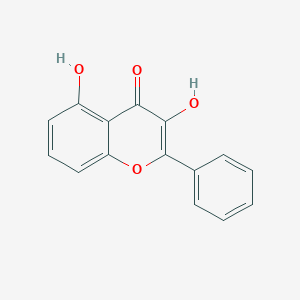
3,5-Dihydroxyflavone
描述
3,5-二羟基黄酮是一种天然存在的黄酮类化合物,分子式为C15H10O4。它以其抗氧化特性和潜在的治疗应用而闻名。黄酮类化合物,包括3,5-二羟基黄酮,广泛分布于植物界,以其多种生物活性而闻名。
准备方法
合成路线和反应条件: 3,5-二羟基黄酮可以通过多种方法合成。一种常见的方法涉及黄酮类化合物的选择性 O-烷基化和脱烷基化。 例如,可以使用乙腈中的无水溴化铝将 3-羟基-5,7,8-三甲氧基黄酮转化为 3,5-二羟基-7,8-二甲氧基黄酮 。 另一种方法涉及使用 Allan-Robinson 反应将苯乙酮衍生物环化 .
工业生产方法: 3,5-二羟基黄酮的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。具体的工业方法可能会有所不同,但通常遵循上述合成路线的原理。
化学反应分析
反应类型: 3,5-二羟基黄酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成醌类和其他氧化衍生物。
还原: 还原反应可以将其转化为二氢黄酮。
取代: 它可以发生取代反应,特别是在羟基上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂如硼氢化钠。
取代: 用于取代反应的试剂如卤代烷烃和酰氯。
主要产物: 从这些反应形成的主要产物包括各种氧化、还原和取代的黄酮类衍生物,它们可能具有不同的生物活性及其特性。
科学研究应用
3,5-二羟基黄酮具有广泛的科学研究应用:
化学: 它被用作合成其他黄酮类衍生物的前体。
生物学: 它因其抗氧化和抗炎特性而被研究。
医药: 研究表明它在治疗各种疾病方面具有潜力,包括癌症和神经退行性疾病.
工业: 它因其有益的健康效果而被用于开发药物和营养品。
5. 作用机理
3,5-二羟基黄酮的作用机理涉及它与各种分子靶点和途径的相互作用。它主要通过以下途径发挥作用:
抗氧化活性: 它清除自由基并减少氧化应激。
抗炎活性: 它抑制促炎细胞因子的产生。
神经保护作用: 它与神经递质系统和神经营养因子相互作用,提供针对神经退行性疾病的保护.
类似化合物:
7,8-二羟基黄酮: 以其神经保护作用和模拟脑源性神经营养因子 (BDNF) 的能力而闻名.
芹菜素 (5,7-二羟基黄酮): 表现出抗焦虑和抗抑郁样作用.
槲皮素 (3,3’,4’,5,7-五羟基黄酮): 因其抗氧化和抗炎特性而被广泛研究.
独特性: 3,5-二羟基黄酮因其特定的羟基化模式而独一无二,这有助于其独特的生物活性。它在 3 位和 5 位的双羟基基团使其能够与分子靶点进行独特的相互作用,使其与其他黄酮类化合物有所区别。
作用机制
The mechanism of action of 3,5-Dihydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Neuroprotective Effects: It interacts with neurotransmitter systems and neurotrophic factors, providing protection against neurodegenerative diseases.
相似化合物的比较
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
Chrysin (5,7-Dihydroxyflavone): Exhibits anxiolytic and antidepressant-like effects.
Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Widely studied for its antioxidant and anti-inflammatory properties.
Uniqueness: 3,5-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at positions 3 and 5 allow for unique interactions with molecular targets, differentiating it from other flavonoids.
属性
IUPAC Name |
3,5-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWQIVTVQAKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419823 | |
| Record name | 3,5-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-69-6 | |
| Record name | 3,5-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 3,5-dihydroxyflavone?
A1: While not directly studied in the provided research, the structural features of this compound suggest potential antioxidant activity. [, ] Its dihydroxy substitution pattern, particularly the 3-OH and 5-OH groups, can contribute to radical scavenging abilities through mechanisms like hydrogen atom transfer. [] Further research is needed to confirm and characterize its antioxidant potential.
Q2: How does the structure of this compound influence its infrared (IR) spectrum?
A2: The position of the hydroxyl groups in this compound significantly impacts its IR spectrum. Research shows that the presence of a free 5-hydroxyl group leads to a distinct carbonyl band at approximately 1655 cm−1 in the IR spectrum. [] This characteristic peak can be used for identification and differentiation from other flavone derivatives.
Q3: Does the presence of a methoxy group at the 5-position instead of a hydroxyl group affect the IR spectrum?
A3: Yes, substituting the 5-hydroxyl group with a methoxy group in this compound (forming 3-hydroxy-5-methoxyflavone) causes a significant shift in the carbonyl band within the IR spectrum. Instead of appearing around 1655 cm−1, it shifts to a much lower wavenumber, appearing as a strong band at 1616 cm−1 with a shoulder at 1646 cm−1. [] This difference highlights the impact of structural modifications on spectroscopic properties.
Q4: Has this compound shown any promising biological activities?
A4: While the provided research doesn't directly investigate the biological activity of this compound, it's important to note that other closely related dihydroxyflavones demonstrate interesting properties. For example, research indicates that 5,7,4'-trimethoxy-3-hydroxyflavone, a structurally similar compound, exhibits strong antitumor-promoting activity by inhibiting Epstein-Barr virus activation in Raji cells. [, ] This finding suggests the need for further investigation into the potential bioactivities of this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


